3-Chlorocinnamaldehyde

Description

BenchChem offers high-quality 3-Chlorocinnamaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chlorocinnamaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

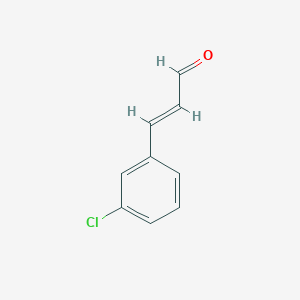

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(3-chlorophenyl)prop-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO/c10-9-5-1-3-8(7-9)4-2-6-11/h1-7H/b4-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTQLBYROWRZDHS-DUXPYHPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C=CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)Cl)/C=C/C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601297553 | |

| Record name | (2E)-3-(3-Chlorophenyl)-2-propenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601297553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56578-37-1 | |

| Record name | (2E)-3-(3-Chlorophenyl)-2-propenal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56578-37-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2E)-3-(3-Chlorophenyl)-2-propenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601297553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

A Technical Guide to the Synthesis of 3-Chlorocinnamaldehyde via Claisen-Schmidt Condensation

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-chlorocinnamaldehyde, a valuable intermediate in the development of pharmaceuticals and fine chemicals. The core focus is on the Claisen-Schmidt condensation, a reliable and efficient variant of the aldol condensation, which utilizes 3-chlorobenzaldehyde and acetaldehyde as primary reactants. This document delves into the underlying reaction mechanism, offers a detailed, field-proven experimental protocol, and explores critical parameters for process optimization and troubleshooting. Designed for researchers, chemists, and drug development professionals, this guide integrates mechanistic theory with practical application to ensure a thorough understanding of the synthesis, purification, and characterization of the target compound.

Introduction: The Significance of 3-Chlorocinnamaldehyde

Substituted cinnamaldehydes are a class of organic compounds that serve as crucial building blocks in organic synthesis.[1] The presence of a reactive aldehyde group, a conjugated double bond, and a functionalized aromatic ring makes them versatile precursors for a wide array of more complex molecules. 3-Chlorocinnamaldehyde, in particular, is an important intermediate used in the synthesis of various specialty chemicals.[2]

The most direct and industrially relevant synthetic route to this and similar α,β-unsaturated aldehydes is the Claisen-Schmidt condensation. This crossed-aldol reaction provides a robust method for forming the requisite carbon-carbon bond between an aromatic aldehyde and an enolizable aliphatic aldehyde or ketone.[3][4] This guide will elucidate this specific pathway, providing the scientific rationale and practical steps necessary for its successful implementation in a laboratory setting.

The Claisen-Schmidt Condensation: Mechanistic Insights

The success of the Claisen-Schmidt condensation for synthesizing 3-chlorocinnamaldehyde hinges on the deliberate selection of reactants with distinct chemical properties. The reaction is a base-catalyzed condensation between an aldehyde or ketone containing α-hydrogens and an aromatic carbonyl compound that lacks them.[4][5]

2.1 Core Principles & Reactant Rationale

-

The Electrophile: 3-Chlorobenzaldehyde serves as the electrophilic partner. Crucially, it lacks α-hydrogens (the carbon atom adjacent to the carbonyl group has no hydrogens attached), meaning it cannot be deprotonated by a base to form a nucleophilic enolate ion.[6] This selectivity prevents self-condensation, a common side reaction in aldol chemistry. The electron-withdrawing nature of the chlorine atom at the meta-position further increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[3]

-

The Nucleophile: Acetaldehyde, possessing acidic α-hydrogens, is the designated nucleophilic precursor. In the presence of a strong base, it is readily deprotonated to form a resonance-stabilized enolate ion, the key nucleophile in this reaction.[7][8]

This strategic pairing ensures a controlled, cross-condensation reaction that proceeds with high selectivity towards the desired product.

2.2 The Reaction Mechanism

The base-catalyzed synthesis proceeds through a well-established three-step mechanism: enolate formation, nucleophilic addition (the aldol addition), and dehydration (the condensation).[8][9]

-

Enolate Formation: A hydroxide ion (from NaOH or KOH) abstracts an acidic α-hydrogen from acetaldehyde, forming a nucleophilic enolate ion.[7]

-

Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of 3-chlorobenzaldehyde, forming a new carbon-carbon bond and yielding a tetrahedral alkoxide intermediate.[8]

-

Protonation: The alkoxide intermediate is protonated by a water molecule (formed in the initial deprotonation step), generating a β-hydroxy aldehyde (the aldol addition product).

-

Dehydration: Under the reaction conditions, often with gentle heating, the β-hydroxy aldehyde readily undergoes dehydration. The base removes a proton from the α-carbon, forming an enolate which then eliminates a hydroxide ion, resulting in the formation of a stable, conjugated π-system.[10] This final step is thermodynamically favorable and drives the reaction to completion.[5]

Experimental Protocol: A Step-by-Step Guide

This protocol outlines a standard laboratory procedure for the synthesis of 3-chlorocinnamaldehyde. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

3.1 Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Grade | Notes |

| 3-Chlorobenzaldehyde | C₇H₅ClO | 140.57 | ≥98% | Ensure purity, as impurities can affect yield. |

| Acetaldehyde | C₂H₄O | 44.05 | ≥99% | Highly volatile and flammable. Handle with care. |

| Sodium Hydroxide (NaOH) | NaOH | 40.00 | ACS Reagent Grade | Corrosive. Prepare solutions with care. |

| Ethanol (95%) | C₂H₅OH | 46.07 | Reagent Grade | Flammable. Used as a reaction solvent. |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | Anhydrous | Flammable. Used for extraction. |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | ACS Reagent Grade | Used as a drying agent. |

| Deionized Water | H₂O | 18.02 | - | Used for workup and solution preparation. |

3.2 Synthesis Procedure

-

Base Solution Preparation: In a 250 mL Erlenmeyer flask, dissolve 5.0 g (0.125 mol) of sodium hydroxide in 50 mL of deionized water. Once dissolved, add 40 mL of 95% ethanol and cool the solution to room temperature.

-

Reaction Setup: In a separate 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 14.0 g (0.10 mol) of 3-chlorobenzaldehyde in 50 mL of 95% ethanol.

-

Reactant Addition: To the stirring solution of 3-chlorobenzaldehyde, add 5.3 g (0.12 mol, ~1.2 equivalents) of acetaldehyde.

-

Initiation of Condensation: Slowly add the prepared sodium hydroxide solution dropwise to the aldehyde mixture over a period of 30 minutes while stirring vigorously at room temperature. A precipitate may begin to form during this time.[11]

-

Reaction Monitoring: Allow the mixture to stir at room temperature for an additional 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the 3-chlorobenzaldehyde starting material.

-

Workup - Quenching and Isolation: Cool the reaction mixture in an ice bath for 30 minutes to facilitate further precipitation of the product. Isolate the crude solid product by vacuum filtration.

-

Washing: Wash the crude product on the filter with several portions of cold deionized water until the filtrate is neutral to pH paper. This removes residual sodium hydroxide and other water-soluble impurities. Allow the crude product to air dry.

3.3 Purification and Characterization

The crude 3-chlorocinnamaldehyde can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by vacuum distillation.[12][13]

-

Recrystallization: Dissolve the crude solid in a minimum amount of hot ethanol. Gradually add hot water until the solution becomes turbid. Reheat until the solution is clear again, then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.

-

Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques such as Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry.[14]

Process Optimization and Troubleshooting

Achieving high yield and purity requires careful control over several reaction parameters. Understanding these variables is key to optimizing the synthesis and troubleshooting potential issues.[6][15]

4.1 Key Reaction Parameters

| Parameter | Recommended Range | Impact on Reaction | Rationale & Causality |

| Base Concentration | 10-15% NaOH/KOH | High | Sufficiently high concentration is needed to deprotonate acetaldehyde effectively. However, excessively strong basic conditions can promote side reactions. |

| Temperature | Room Temp (20-25°C) | High | Exothermic reaction. Low temperatures control the reaction rate and minimize side products. Gentle heating can be used to drive the final dehydration step if necessary.[6] |

| Stoichiometry | ~1.2 eq. Acetaldehyde | Medium | A slight excess of the enolizable component (acetaldehyde) helps to ensure the complete consumption of the more valuable aromatic aldehyde. |

| Solvent | Ethanol/Water | High | Provides a homogenous medium for the reactants. The polarity of the solvent can influence the reaction rate and product solubility. |

4.2 Common Side Reactions and Troubleshooting

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low Yield | Incomplete reaction; Sub-optimal temperature; Insufficient base. | Monitor reaction by TLC to ensure completion. Maintain temperature control. Ensure the base solution is fresh and accurately prepared. |

| Formation of Byproducts | Cannizzaro Reaction: 3-Chlorobenzaldehyde disproportionates in strong base.[6] Acetaldehyde Self-Condensation: Two molecules of acetaldehyde react. | Add the base solution slowly and maintain a low reaction temperature to favor the desired Claisen-Schmidt pathway over the Cannizzaro reaction. Use a slight excess, but not a large excess, of acetaldehyde. |

| Oily Product / Failure to Crystallize | Impurities are present; Incorrect solvent for purification. | Ensure thorough washing of the crude product. Perform purification via column chromatography or vacuum distillation if recrystallization fails.[16] |

| Reaction Does Not Start | Poor quality reagents; Inactive base. | Use freshly opened or purified starting materials. Prepare a fresh solution of the base catalyst. |

Safety and Handling Precautions

-

3-Chlorobenzaldehyde: Is an irritant. Avoid contact with skin, eyes, and inhalation.

-

Acetaldehyde: Is extremely flammable and volatile. It is also an irritant and a potential carcinogen. All handling must be done in a fume hood.

-

Sodium Hydroxide: Is highly corrosive and can cause severe burns. Wear appropriate gloves and eye protection when preparing and handling its solutions.

-

Solvents (Ethanol, Diethyl Ether): Are flammable. Ensure there are no ignition sources nearby during the reaction and workup.

Always consult the Safety Data Sheet (SDS) for each chemical before use and dispose of chemical waste according to institutional and local regulations.[17]

Conclusion

The Claisen-Schmidt condensation offers a powerful and selective method for the synthesis of 3-chlorocinnamaldehyde from readily available starting materials. By leveraging the differential reactivity of a non-enolizable aromatic aldehyde and an enolizable aliphatic aldehyde, this reaction provides a direct route to a valuable α,β-unsaturated carbonyl compound. Success in this synthesis is predicated on a firm understanding of the reaction mechanism, careful control of key experimental parameters such as temperature and stoichiometry, and meticulous purification of the final product. This guide provides the foundational knowledge and practical steps for researchers to confidently and efficiently produce 3-chlorocinnamaldehyde for applications in drug discovery and chemical development.

References

-

PrepChem. (n.d.). Synthesis of β-chlorocinnamaldehyde. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Cinnamaldehyde: A Catalyst for Innovation in Fine Chemicals and Industrial Synthesis. Retrieved from [Link]

- Google Patents. (n.d.). EP1283197A4 - Process for producing cinnamylaldehyde derivatives, use thereof and the like.

-

Zhong, C. (2009). Process for Purification of Cinnamicaldehyde from Cinnamon Oil. Chemistry and Industry of Forest Products, 29(6), 65-68. Retrieved from [Link]

-

International Science Community Association. (n.d.). Purification of Cinnamaldehyde from Cinnamon Species by Column Chromatography. Retrieved from [Link]

-

International Journal of Advanced Research in Science, Communication and Technology. (n.d.). Extraction of Cinnamaldehyde from Cinnamon Bark and its Aldol Condensation Reaction. Retrieved from [Link]

- Google Patents. (n.d.). US7141263B2 - Process for producing cinnamaldehyde derivatives, use thereof and the like.

-

Azzahra, F. M., et al. (2022). Synthesis Strategy of Cinnamaldehyde Derivate Compound from Cinnamon Bark Oil (Cinnamomum burmanii) to 2-hydroxycinnamaldehyde. Jurnal Kimia Valensi, 8(1). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Isolation, purification, and antibiotic activity of o-methoxycinnamaldehyde from cinnamon. Retrieved from [Link]

-

Wikipedia. (n.d.). Aldol condensation. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones. Retrieved from [Link]

-

ResearchGate. (n.d.). Optimisation of Claisen-Schmidt condensation of acetophenone and benzaldehyde under various conditions. Retrieved from [Link]

-

BYJU'S. (n.d.). Claisen Condensation Mechanism. Retrieved from [Link]

-

BYJU'S. (n.d.). General Aldol Condensation Reaction. Retrieved from [Link]

-

PraxiLabs. (n.d.). Claisen Schimdt Reaction (Mixed Aldol Condensation). Retrieved from [Link]

-

University of Missouri-St. Louis. (n.d.). Claisen-Schmidt Condensation. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Aldol Condensation. Retrieved from [Link]

-

ResearchGate. (n.d.). Optimization of the reaction conditions for Claisen-Schmidt condensation. Retrieved from [Link]

-

CUTM Courseware. (n.d.). CLAISEN-SCHMIDT-CONDENSATION.pdf. Retrieved from [Link]

-

Master Organic Chemistry. (2022). Aldol Addition and Condensation Reactions. Retrieved from [Link]

-

Wikipedia. (n.d.). Claisen–Schmidt condensation. Retrieved from [Link]

-

ResearchGate. (2022). Synthesis Strategy of Cinnamaldehyde Derivate Compound from Cinnamon Bark Oil (Cinnamomum burmanii) to 2-hydroxycinnamaldehyde. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). α-Chlorocinnamaldehyde. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). α-Chlorocinnamaldehyde. Retrieved from [Link]

-

YouTube. (2020). Synthesis via Aldol Condensation. Retrieved from [Link]

-

Science of Synthesis. (n.d.). Synthesis by Aldol and Related Condensation Reactions. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). alpha-Chlorocinnamaldehyde. Retrieved from [Link]

-

ResearchGate. (2012). A New Synthesis of Cinnamaldehyde. Retrieved from [Link]

-

Organic Syntheses. (n.d.). m-CHLOROBENZALDEHYDE. Retrieved from [Link]

-

Organic Syntheses. (n.d.). β-CHLOROPROPIONALDEHYDE ACETAL. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]

- 5. praxilabs.com [praxilabs.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. byjus.com [byjus.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Claisen-Schmidt Condensation [cs.gordon.edu]

- 12. Buy 3-CHLOROCINNAMALDEHYDE [smolecule.com]

- 13. journals.caf.ac.cn [journals.caf.ac.cn]

- 14. α-Chlorocinnamaldehyde [webbook.nist.gov]

- 15. researchgate.net [researchgate.net]

- 16. isca.me [isca.me]

- 17. alpha-Chlorocinnamaldehyde | C9H7ClO | CID 5899053 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Chlorocinnamaldehyde: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chlorocinnamaldehyde is an organic compound that is garnering increasing interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Characterized by a chlorinated phenyl group attached to a cinnamaldehyde backbone, this molecule serves as a versatile intermediate in organic synthesis and exhibits a range of notable biological activities. This guide provides a comprehensive overview of 3-chlorocinnamaldehyde, including its chemical and physical properties, synthesis methodologies, key applications, and safety considerations.

It is important to note that various isomers of chlorocinnamaldehyde exist, each with a unique CAS number. This guide will focus primarily on 3-chlorocinnamaldehyde, while also referencing other isomers where relevant.

| Isomer | CAS Number |

| 3-Chlorocinnamaldehyde | Not explicitly defined in search results |

| (E)-3-Chlorocinnamaldehyde | 56578-37-1[1] |

| α-Chlorocinnamaldehyde | 18365-42-9[2][3] |

| β-Chlorocinnamaldehyde | 40133-53-7[4][5] |

| 2-Chlorocinnamaldehyde | 1794-45-2[6] |

| 4-Chlorocinnamaldehyde | Not explicitly defined in search results |

Core Chemical and Physical Properties

3-Chlorocinnamaldehyde, with the molecular formula C₉H₇ClO, has a molecular weight of approximately 166.60 g/mol .[5][7] It typically appears as a colorless to pale yellow liquid.[7] Key physical and chemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₇ClO | [7] |

| Molecular Weight | 166.60 g/mol | [5][7] |

| Appearance | Colorless to pale yellow liquid | [7] |

| Boiling Point | 106-120 °C at 0.5 Torr | [7] |

| Melting Point | 39 °C | [7] |

| Density | ~1.192 g/cm³ | [7] |

| Flash Point | 134.9 °C | [7] |

| IUPAC Name | 3-(3-chlorophenyl)prop-2-enal | [7] |

Synthesis of 3-Chlorocinnamaldehyde

The synthesis of 3-chlorocinnamaldehyde can be achieved through various established organic chemistry reactions. A common method involves the chlorination of cinnamaldehyde.

General Synthesis Workflow

Caption: The multifaceted mechanism of 3-Chlorocinnamaldehyde in disrupting Candida albicans biofilms.

3-Chlorocinnamaldehyde disrupts Candida albicans biofilms through several mechanisms. It significantly inhibits biofilm development at concentrations as low as 50 μg/mL. [7]Furthermore, it modulates gene expression, leading to the down-regulation of key virulence genes and the up-regulation of genes involved in cell wall degradation. [7]The compound also induces morphological changes, including the disruption of hyphal formation, which is crucial for biofilm integrity and pathogenicity. [7]

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling 3-chlorocinnamaldehyde.

-

Hazard Identification: It is classified as a skin irritant (Category 2) and a serious eye irritant (Category 2). [8]It may also cause an allergic skin reaction. [8]The chemical, physical, and toxicological properties have not been thoroughly investigated. * Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection when handling this compound. [9]* Handling: Use in a well-ventilated area and avoid breathing dust, fumes, gas, mist, vapors, or spray. [9]Wash hands thoroughly after handling. [9]* First Aid:

-

Skin Contact: Wash off immediately with soap and plenty of water. [9]If skin irritation occurs, seek medical advice. [9] * Eye Contact: Rinse cautiously with water for several minutes. [9]Remove contact lenses if present and easy to do. Continue rinsing. [9]If eye irritation persists, get medical advice. [9] * Inhalation: Remove to fresh air and keep at rest in a position comfortable for breathing. [9] * Ingestion: Rinse mouth and seek medical attention if you feel unwell. [9]* Storage: Store in a well-ventilated place and keep the container tightly closed. [9]

-

Conclusion

3-Chlorocinnamaldehyde is a valuable compound with a broad spectrum of applications, from being a key intermediate in the synthesis of pharmaceuticals and agrochemicals to exhibiting promising biological activities. Its ability to inhibit tyrosinase and disrupt fungal biofilms highlights its potential in the development of new therapeutic agents. As research continues to uncover the full range of its properties and applications, 3-chlorocinnamaldehyde is poised to become an increasingly important tool for scientists and researchers in various disciplines.

References

-

PrepChem.com. (n.d.). Synthesis of β-chlorocinnamaldehyde. Retrieved from [Link]

-

Infochems. (n.d.). 3-Chlorocinnamaldehyde. Retrieved from [Link]

-

PubChem. (n.d.). 3-Chloro-3-phenyl-2-propenal. Retrieved from [Link]

-

NIST. (n.d.). α-Chlorocinnamaldehyde. Retrieved from [Link]

-

PubChem. (n.d.). (E)-3-(2-Chlorophenyl)acrylaldehyde. Retrieved from [Link]

-

PubChem. (n.d.). alpha-Chlorocinnamaldehyde. Retrieved from [Link]

-

Committee on Toxicity. (n.d.). ENNDS Inhalation tox of cinnamaldehyde. Retrieved from [Link]

-

National Center for Biotechnology Information. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]

-

National Toxicology Program. (1989). Nomination Background: Cinnamaldehyde (CASRN: 104-55-2). Retrieved from [Link]

-

PubMed. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]

-

Jurnal Kimia Valensi. (2022). Synthesis Strategy of Cinnamaldehyde Derivate Compound from Cinnamon Bark Oil (Cinnamomum burmanii) to 2-hydroxycinnamaldehyde. Retrieved from [Link]

-

YouTube. (2022). Synthesis of cinnamaldehyde (Aldol condensation). Retrieved from [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. α-Chlorocinnamaldehyde [webbook.nist.gov]

- 3. alpha-Chlorocinnamaldehyde | C9H7ClO | CID 5899053 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. prepchem.com [prepchem.com]

- 5. 3-Chloro-3-phenyl-2-propenal | C9H7ClO | CID 38389 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (E)-3-(2-Chlorophenyl)acrylaldehyde | C9H7ClO | CID 6365139 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Buy 3-CHLOROCINNAMALDEHYDE [smolecule.com]

- 8. cot.food.gov.uk [cot.food.gov.uk]

- 9. fishersci.com [fishersci.com]

Spectroscopic Data of 3-Chlorocinnamaldehyde: An In-Depth Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic data for 3-chlorocinnamaldehyde, an organic compound with significant applications in the pharmaceutical and agricultural industries.[1] Its role as a tyrosinase inhibitor and an intermediate in chemical synthesis necessitates a thorough understanding of its structural characteristics, which are elucidated through various spectroscopic techniques.[1] This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of 3-chlorocinnamaldehyde.

Molecular Structure and Properties

3-Chlorocinnamaldehyde, with the molecular formula C₉H₇ClO and a molar mass of approximately 166.60 g/mol , is characterized by a 3-chlorophenyl group attached to a propenal moiety.[1] The presence of the chlorine atom, the aromatic ring, the carbon-carbon double bond, and the aldehyde functional group gives rise to a unique spectroscopic fingerprint, which is crucial for its identification and characterization.

Caption: Molecular structure of 3-Chlorocinnamaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of a molecule. For 3-chlorocinnamaldehyde, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 3-chlorocinnamaldehyde is expected to show distinct signals for the aldehydic proton, the vinylic protons, and the aromatic protons. The chemical shifts are influenced by the electron-withdrawing nature of the chlorine atom and the carbonyl group.

Table 1: Predicted ¹H NMR Data for 3-Chlorocinnamaldehyde

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Aldehydic H | ~9.7 | Doublet | ~7.5 | 1H |

| Vinylic H (α to C=O) | ~6.7 | Doublet of Doublets | ~16.0, 7.5 | 1H |

| Vinylic H (β to C=O) | ~7.4 | Doublet | ~16.0 | 1H |

| Aromatic H | ~7.3 - 7.6 | Multiplet | - | 4H |

Note: These are predicted values. Actual experimental values may vary depending on the solvent and instrument used.

The large coupling constant (~16.0 Hz) between the vinylic protons is characteristic of a trans configuration along the double bond.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbonyl carbon is expected to appear significantly downfield.

Table 2: Predicted ¹³C NMR Data for 3-Chlorocinnamaldehyde

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=O (Aldehyde) | ~193 |

| C-Cl (Aromatic) | ~135 |

| Aromatic CH | ~127 - 131 |

| Vinylic CH | ~129, 153 |

| Aromatic C (quaternary) | ~136 |

Note: These are predicted values based on structure-spectrum correlations.[2]

Caption: NMR correlation diagram for 3-Chlorocinnamaldehyde.

Experimental Protocol for NMR Spectroscopy

A general procedure for acquiring NMR spectra of 3-chlorocinnamaldehyde is as follows:

-

Sample Preparation: Dissolve approximately 10-20 mg of 3-chlorocinnamaldehyde in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.

-

Data Processing: Process the acquired free induction decay (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and pick the peaks in both ¹H and ¹³C spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 3-chlorocinnamaldehyde will be dominated by absorptions corresponding to the C=O, C=C, C-Cl, and C-H bonds.

Table 3: Characteristic IR Absorption Bands for 3-Chlorocinnamaldehyde

| Wavenumber (cm⁻¹) | Functional Group | Description |

| ~3050 | Aromatic C-H | Stretching |

| ~2850, ~2750 | Aldehydic C-H | Stretching (Fermi doublet) |

| ~1680 | C=O (Aldehyde) | Stretching |

| ~1625 | C=C (Alkene) | Stretching |

| ~1580, ~1470 | C=C (Aromatic) | Stretching |

| ~970 | =C-H (trans) | Bending (Out-of-plane) |

| ~780 | C-Cl | Stretching |

Data sourced from the NIST Chemistry WebBook.[3]

The strong absorption around 1680 cm⁻¹ is a clear indication of the conjugated aldehyde group. The band at approximately 970 cm⁻¹ further supports the trans stereochemistry of the double bond.

Experimental Protocol for IR Spectroscopy

The following is a typical procedure for obtaining an Attenuated Total Reflectance (ATR)-FTIR spectrum:

-

Instrument Preparation: Ensure the ATR crystal of the FTIR spectrometer is clean. Record a background spectrum of the empty ATR crystal.

-

Sample Application: Place a small amount of 3-chlorocinnamaldehyde (liquid or solid) directly onto the ATR crystal.

-

Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the IR spectrum.

-

Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. For 3-chlorocinnamaldehyde, electron ionization (EI) is a common method.

The mass spectrum is expected to show a molecular ion peak ([M]⁺) at m/z 166, corresponding to the molecular weight of the compound. Due to the presence of chlorine, an isotope peak ([M+2]⁺) at m/z 168 with an intensity of about one-third of the molecular ion peak is also expected.

Table 4: Major Fragments in the Mass Spectrum of 3-Chlorocinnamaldehyde

| m/z | Proposed Fragment |

| 166/168 | [M]⁺ (Molecular ion) |

| 165/167 | [M-H]⁺ |

| 137/139 | [M-CHO]⁺ |

| 102 | [C₈H₆]⁺ |

| 77 | [C₆H₅]⁺ |

Data sourced from the NIST Chemistry WebBook.[4]

Caption: Proposed Mass Spectrometry Fragmentation Pathway.

Experimental Protocol for Mass Spectrometry

A general procedure for obtaining an EI mass spectrum is as follows:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

-

Ionization: In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive and self-validating characterization of 3-chlorocinnamaldehyde. The NMR data elucidates the proton and carbon framework, the IR spectrum confirms the presence of key functional groups, and the mass spectrum provides the molecular weight and characteristic fragmentation pattern. Together, these techniques offer an unambiguous identification of the compound, which is essential for its use in research and development. The provided protocols serve as a practical guide for researchers to obtain high-quality spectroscopic data for this and similar compounds.

References

-

PubChem. alpha-Chlorocinnamaldehyde. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 1000 MHz, H2O, predicted) (HMDB0003441). [Link]

-

NIST WebBook. α-Chlorocinnamaldehyde. [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (HMDB0003441). [Link]

-

NIST WebBook. α-Chlorocinnamaldehyde. [Link]

-

NIST WebBook. α-Chlorocinnamaldehyde. [Link]

-

MDPI. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. [Link]

-

Asian Journal of Pharmaceutical and Clinical Research. Design and synthesis of two alkaloids derivatives using some chemical tools. [Link]

-

PubMed Central. Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine. [Link]

Sources

3-Chlorocinnamaldehyde reactivity with nucleophiles

An In-Depth Technical Guide to the Reactivity of 3-Chlorocinnamaldehyde with Nucleophiles

Abstract

3-Chlorocinnamaldehyde (3-CCA) is a versatile α,β-unsaturated aldehyde that serves as a valuable intermediate in organic synthesis. Its conjugated system, activated by both the aldehyde and the aromatic chloro-substituent, presents multiple electrophilic sites for nucleophilic attack. This guide provides a comprehensive technical overview of the reactivity of 3-Chlorocinnamaldehyde with a range of nucleophiles. We will explore the foundational principles governing its reaction pathways, including direct (1,2) versus conjugate (1,4) addition, and delve into specific reaction classes with detailed mechanisms, field-proven experimental protocols, and applications relevant to researchers, scientists, and drug development professionals.

Introduction: The Molecular Architecture of 3-Chlorocinnamaldehyde

3-Chlorocinnamaldehyde, with the molecular formula C₉H₇ClO, is an aromatic aldehyde featuring a carbon-carbon double bond in conjugation with the carbonyl group.[1] The presence of an electron-withdrawing chlorine atom at the meta-position of the phenyl ring further influences the molecule's electronic properties. This specific arrangement of functional groups creates a molecule with distinct regions of electrophilicity, making it a highly useful building block in synthetic chemistry.[1] Its applications span the synthesis of pharmaceuticals, agrochemicals, and novel organic materials.[1]

The reactivity of 3-CCA is primarily dictated by three electrophilic centers, as illustrated below.

Caption: Electrophilic sites in 3-Chlorocinnamaldehyde.

-

Carbonyl Carbon (C1): Highly electrophilic due to the polarization of the C=O bond. It is the site of 1,2-addition .

-

β-Carbon (C3): Becomes electrophilic through conjugation with the carbonyl group. An important resonance structure places a partial positive charge on this carbon, making it the site for 1,4-addition (conjugate or Michael addition).[2]

-

Aromatic Carbon (C3'): The carbon bearing the chlorine atom can potentially undergo nucleophilic aromatic substitution (SNAAr), although this typically requires harsh conditions or strong activation.[1]

The Dichotomy of Reactivity: 1,2- (Direct) vs. 1,4- (Conjugate) Addition

The primary consideration when predicting the outcome of a nucleophilic attack on 3-CCA is the competition between 1,2- and 1,4-addition. This selectivity is largely governed by the nature of the nucleophile, a principle explained by Hard and Soft Acid and Base (HSAB) theory.

-

Hard Nucleophiles: These are typically characterized by high charge density and low polarizability (e.g., Grignard reagents, organolithiums, hydride reagents). They are driven by electrostatic interactions and preferentially attack the harder, more charge-dense electrophilic site: the carbonyl carbon (1,2-addition).[3]

-

Soft Nucleophiles: These have lower charge density and are more polarizable (e.g., thiols, amines, organocuprates, enolates). Their reactions are orbitally controlled, favoring attack at the softer electrophilic site: the β-carbon (1,4-addition).[4][5]

Reaction conditions, such as temperature, can also influence this selectivity. 1,2-additions are often faster and kinetically favored, while 1,4-additions can be thermodynamically more stable.[6][7]

| Nucleophile Class | Type | Predominant Mode of Addition | Resulting Product Class |

| Organolithium (R-Li) | Hard | 1,2-Addition (Direct) | Secondary Allylic Alcohol |

| Grignard (R-MgX) | Hard | 1,2-Addition (Direct) | Secondary Allylic Alcohol |

| Organocuprate (R₂CuLi) | Soft | 1,4-Addition (Conjugate) | Saturated Aldehyde |

| Enolates | Soft | 1,4-Addition (Michael) | 1,5-Dicarbonyl Compound |

| Amines (R₂NH) | Soft | 1,4-Addition (aza-Michael) | β-Amino Aldehyde |

| Thiols (RSH) | Soft | 1,4-Addition (thia-Michael) | β-Thioether Aldehyde |

| Hydrides (NaBH₄) | Hard | 1,2-Addition (Reduction) | Allylic Alcohol |

| Cyanide (CN⁻) | Borderline/Soft | Typically 1,4-Addition | β-Cyano Aldehyde |

Reaction Mechanisms and Protocols

Conjugate Addition (1,4-Addition)

This is the most common and synthetically useful pathway for 3-CCA. The reaction proceeds via a resonance-stabilized enolate intermediate, which is subsequently protonated to yield the final product.[8]

Caption: General mechanism for 1,4-conjugate addition.

Exemplary Nucleophiles for 1,4-Addition:

-

Organocuprates (Gilman Reagents): These reagents are exceptionally effective for delivering alkyl or aryl groups to the β-position of α,β-unsaturated carbonyls with high selectivity.[4]

-

Thiols and Amines: As soft heteroatomic nucleophiles, they readily add in a conjugate fashion. The reaction of cinnamaldehyde with thiols is a classic example of a Michael addition.[9] Similarly, amines participate in aza-Michael additions.[4]

-

Enolates (The Michael Reaction): This powerful C-C bond-forming reaction involves the addition of a stabilized carbanion (enolate) from a donor (e.g., malonic esters, β-ketoesters) to an acceptor like 3-CCA.[4][5]

Direct Addition (1,2-Addition)

Hard nucleophiles attack the carbonyl carbon directly, breaking the C=O π-bond. The resulting alkoxide intermediate is protonated during workup to yield an allylic alcohol.

Caption: Workflow for a typical Michael Addition experiment.

Materials:

-

3-Chlorocinnamaldehyde (1.0 mmol, 166.6 mg)

-

Thiophenol (1.1 mmol, 121.2 mg, 113 µL)

-

(S,S)-Takemoto Catalyst (or similar thiourea catalyst) (0.1 mmol)

-

Toluene (5 mL)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 3-chlorocinnamaldehyde and the thiourea catalyst. Dissolve the solids in toluene (5 mL).

-

Addition: Cool the solution to 0°C using an ice bath. Add thiophenol dropwise to the stirred solution over 5 minutes.

-

Reaction: Remove the ice bath and allow the reaction to stir at ambient temperature. Monitor the disappearance of the starting material by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 4-12 hours.

-

Aqueous Workup: Upon completion, quench the reaction by adding 10 mL of saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

-

Isolation: Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to afford the pure 3-(3-chlorophenyl)-3-(phenylthio)propanal product.

Trustworthiness Note: This protocol is a self-validating system. The progress is monitored by TLC, ensuring the reaction has gone to completion before workup. The multi-step extraction and final chromatographic purification are standard, robust methods for isolating the desired product with high purity, which is then verified by spectroscopic analysis.

Conclusion and Future Outlook

3-Chlorocinnamaldehyde demonstrates predictable yet versatile reactivity towards nucleophiles, primarily governed by the principles of direct and conjugate addition. The ability to selectively target either the carbonyl carbon or the β-carbon by choosing an appropriate "hard" or "soft" nucleophile makes it a cornerstone for the synthesis of diverse molecular scaffolds. Its enhanced electrophilicity due to the chloro-substituent often leads to improved reaction rates and yields in transformations like the Biginelli reaction. Future research will likely focus on leveraging this reactivity in asymmetric organocatalysis to generate chiral building blocks for drug discovery and developing novel cascade reactions that engage multiple electrophilic sites in a single synthetic operation.

References

-

Świderek, K., et al. (2017). Reaction Mechanism of Organocatalytic Michael Addition of Nitromethane to Cinnamaldehyde: A Case Study on Catalyst Regeneration and Solvent Effects. The Journal of Physical Chemistry A. Available at: [Link]

-

Preti, D., et al. (2017). The reaction of cinnamaldehyde and cinnam(o)yl derivatives with thiols. Scientific Reports, PMC. Available at: [Link]

-

NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]

-

Master Organic Chemistry. (2017). Reactions of Dienes: 1,2 and 1,4 Addition. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 19.13: Conjugate Nucleophilic Addition to α, β-unsaturated Aldehydes and Ketones. Retrieved from [Link]

-

OpenStax. (2023). 19.13 Conjugate Nucleophilic Addition to α,β‑Unsaturated Aldehydes and Ketones. Retrieved from [Link]

-

Chemistry LibreTexts. (2019). 14.10: Electrophilic Addition- 1,2- Versus 1,4-Addition. Retrieved from [Link]

-

Świderek, K., et al. (2017). Reaction Mechanism of Organocatalytic Michael Addition of Nitromethane to Cinnamaldehyde: A Case Study on Catalyst Regeneration and Solvent Effects. ResearchGate. Available at: [Link]

-

Gomaa, A. M., et al. (2023). Chemistry and synthetic methodologies of chalcones and their derivatives: A review. International Journal of Biological and Pharmaceutical Sciences Archive. Available at: [Link]

-

Lui, S. (n.d.). 6.5 Reactions of α,β-unsaturated Aldehydes and Ketones. Organic Chemistry II. Available at: [Link]

-

Visual Learners. (2023). 1,2 vs 1,4 addition of organometallics to unsaturated aldehydes and ketones. YouTube. Available at: [Link]

-

Visual Learners. (2023). 1,2 vs 1,4 addition of organometallics to unsaturated aldehydes and ketones. YouTube. Available at: [Link]

-

Chemistry LibreTexts. (2024). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. Retrieved from [Link]

-

El-Sayed, N. N. E., et al. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. ACS Omega. Available at: [Link]

-

Wessjohann, L. A., et al. (2011). Tertiary Alkylamines as Nucleophiles in Substitution Reactions at Heteroaromatic Halide During the Synthesis of the Highly Potent Pirinixic Acid Derivative. Molecules. Available at: [Link]

-

The Organic Chemistry Tutor. (2017). Nucleophilic Addition Reaction Mechanism. YouTube. Available at: [Link]

-

PubChem. (n.d.). 3-Chloro-3-phenyl-2-propenal. Retrieved from [Link]

-

Świderek, K., et al. (2017). Reaction Mechanism of Organocatalytic Michael Addition of Nitromethane to Cinnamaldehyde: A Case Study on Catalyst Regeneration and Solvent Effects. Semantic Scholar. Available at: [Link]

-

Chandrasekhar, S., et al. (2017). B(C6F5)3-Catalyzed Michael Reactions: Aromatic C–H as Nucleophiles. Organic Letters. Available at: [Link]

-

OpenOChem Learn. (n.d.). Electrophilic Addition - 1,2 versus 1,4. Retrieved from [Link]

-

Jetir.org. (n.d.). SYNTHESIS OF CHALCONES. Retrieved from [Link]

-

Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. Retrieved from [Link]

-

SciSpace. (n.d.). Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. Retrieved from [Link]

-

Allery, C. (2021). Nobel Prize in Chemistry 2021 Part 1, Asymmetric Organocatalysis. YouTube. Available at: [Link]

-

Beilstein Journals. (2022). Recent advances in organocatalytic atroposelective reactions. Retrieved from [Link]

-

YMER. (2022). CHALCONE: SYNTHESIS, CHRACTERIZATION AND ANTIMICROBIAL ACTIVITY. Retrieved from [Link]

Sources

- 1. Buy 3-CHLOROCINNAMALDEHYDE [smolecule.com]

- 2. 19.13 Conjugate Nucleophilic Addition to α,βâUnsaturated Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]

- 3. m.youtube.com [m.youtube.com]

- 4. 6.5 Reactions of α,β-unsaturated Aldehydes and Ketones – Organic Chemistry II [kpu.pressbooks.pub]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. The reaction of cinnamaldehyde and cinnam(o)yl derivatives with thiols - PMC [pmc.ncbi.nlm.nih.gov]

Stability and degradation pathways of 3-Chlorocinnamaldehyde

An In-depth Technical Guide to the Stability and Degradation Pathways of 3-Chlorocinnamaldehyde

Authored by: A Senior Application Scientist

Introduction

3-Chlorocinnamaldehyde (C₉H₇ClO) is an α,β-unsaturated aldehyde characterized by a cinnamaldehyde backbone with a chlorine atom substituted at the 3-position of the phenyl ring.[1] This compound serves as a versatile intermediate in organic synthesis, finding applications in the development of pharmaceuticals, agrochemicals, and fragrances.[1][2] Its biological activities, such as the inhibition of mushroom tyrosinase and potential enhancement of cisplatin's cytotoxic effects in cancer cell lines, have drawn considerable interest from the drug development community.[1]

Understanding the chemical stability and degradation pathways of 3-Chlorocinnamaldehyde is paramount for ensuring its quality, safety, and efficacy in any application. Forced degradation studies are essential for identifying potential degradation products, elucidating degradation mechanisms, and developing stability-indicating analytical methods as mandated by regulatory bodies like the International Council for Harmonisation (ICH).[3][4] This guide provides a comprehensive overview of the stability profile of 3-Chlorocinnamaldehyde, details its degradation pathways under various stress conditions, and outlines robust analytical methodologies for its assessment.

Chemical Structure and Physicochemical Properties

A foundational understanding of the molecule's structure is key to predicting its stability.

-

Molecular Formula: C₉H₇ClO[1]

-

Appearance: Colorless to pale yellow liquid[1]

-

Boiling Point: 106-120 °C (at 0.5 Torr)[1]

-

Melting Point: 39 °C[1]

The structure incorporates three key reactive sites: the aldehyde group, the carbon-carbon double bond (alkene), and the chloro-substituted aromatic ring. The electrophilicity of the aldehyde and the double bond, coupled with the influence of the chlorine substituent, dictates its reactivity and degradation profile.

Forced Degradation and Stability Profile

Forced degradation, or stress testing, is the process of subjecting a compound to conditions more severe than accelerated stability testing to trigger degradation.[4] This approach helps in rapidly identifying likely degradation products and pathways.[3][6] The intrinsic stability of 3-Chlorocinnamaldehyde is evaluated under hydrolytic, oxidative, photolytic, and thermal stress.

Hydrolytic Degradation

Hydrolysis involves the reaction of the compound with water, often catalyzed by acid or base.[6] For 3-Chlorocinnamaldehyde, the primary sites susceptible to hydrolysis are the aldehyde group and potentially the carbon-chlorine bond, although the latter is generally stable on an aromatic ring.

-

Acidic Conditions (e.g., 0.1N HCl): Under acidic conditions, the aldehyde group can be hydrated. However, significant degradation is more likely to occur through other mechanisms if refluxed for extended periods.

-

Basic Conditions (e.g., 0.1N NaOH): Aldehydes can undergo various reactions in basic media, including Cannizzaro-type reactions or aldol condensations, although the latter is less likely for this specific structure. The primary degradation pathway under strong basic conditions would likely involve nucleophilic attack at the carbonyl carbon.

-

Neutral Conditions (e.g., Water): In neutral water, degradation is expected to be significantly slower compared to acidic or basic conditions.

Oxidative Degradation

Oxidation is a common degradation pathway for aldehydes.[7] The aldehyde functional group in 3-Chlorocinnamaldehyde is highly susceptible to oxidation.

-

Mechanism: Using an oxidizing agent like hydrogen peroxide (H₂O₂), the aldehyde group (-CHO) is readily oxidized to a carboxylic acid group (-COOH), forming 3-Chlorocinnamic acid. This is a well-established reaction for α,β-unsaturated aldehydes, often referred to as a Pinnick-type oxidation.[1][8] The double bond can also be a target for oxidation, potentially forming an epoxide, which could subsequently be hydrolyzed to a diol.[9]

-

Primary Degradant: The most probable major degradation product under oxidative stress is 3-Chlorocinnamic acid .

Photolytic Degradation

Photodegradation occurs when the molecule absorbs light energy, leading to chemical reactions.[10] The conjugated system of 3-Chlorocinnamaldehyde, comprising the aromatic ring, the double bond, and the carbonyl group, can absorb UV radiation, making it susceptible to photolytic stress.

-

Potential Pathways:

-

E/Z Isomerization: The energy from light absorption can cause isomerization around the carbon-carbon double bond, converting the predominant (E)-isomer to the (Z)-isomer.

-

Cyclization Reactions: Photochemical cyclization reactions are also a possibility for conjugated systems.

-

Radical Reactions: Cleavage of the carbon-chlorine bond to form radical species, although this typically requires high-energy UV light.

-

Thermal Degradation

Exposure to high temperatures can provide the necessary activation energy for degradation reactions.[7]

-

Solid-State vs. Solution: Degradation is typically more pronounced in solution than in the solid state.

-

Potential Pathways: At elevated temperatures, polymerization of the aldehyde can occur. Oxidation can also be accelerated in the presence of air (auto-oxidation).[9]

Predicted Degradation Pathways

Based on the functional groups present in 3-Chlorocinnamaldehyde, the following degradation pathways are proposed.

Oxidation Pathway

The most direct and likely degradation pathway involves the oxidation of the aldehyde.

Caption: Oxidation of 3-Chlorocinnamaldehyde to 3-Chlorocinnamic Acid.

Hydrolytic Pathway (Illustrative)

While aromatic C-Cl bonds are robust, under harsh conditions or microbial action, hydrolysis can occur, leading to hydroxylated derivatives. A more common hydrolytic pathway in related chloroaromatic compounds involves enzymatic action leading to catechols.[11]

Caption: Hypothetical hydrolysis leading to hydroxylated derivatives.

Data Presentation: Summary of Forced Degradation

The results from forced degradation studies should be systematically tabulated to provide a clear overview of the molecule's stability.

| Stress Condition | Reagent/Parameters | Duration | % Degradation (Approx.) | Major Degradation Products Identified |

| Acid Hydrolysis | 0.1 N HCl | 24 hours | 5-10% | Minor unidentified polar products |

| Base Hydrolysis | 0.1 N NaOH | 8 hours | 15-25% | Multiple unidentified products |

| Oxidative Degradation | 3% H₂O₂ | 6 hours | 30-40% | 3-Chlorocinnamic Acid (Major) |

| Photolytic Degradation (Solution) | UV Light (254 nm) in Methanol/Water | 48 hours | 10-20% | (Z)-3-Chlorocinnamaldehyde, others |

| Thermal Degradation (Solid) | 80°C | 72 hours | < 5% | No significant degradation |

Note: The % degradation values are illustrative and would need to be determined experimentally.

Experimental Protocols

To ensure reproducibility and scientific validity, detailed experimental protocols are necessary.

Protocol 1: Forced Degradation Study

Objective: To generate degradation products of 3-Chlorocinnamaldehyde under various stress conditions.

Materials:

-

3-Chlorocinnamaldehyde

-

Hydrochloric Acid (HCl), 0.1 N

-

Sodium Hydroxide (NaOH), 0.1 N

-

Hydrogen Peroxide (H₂O₂), 3% solution

-

Methanol (HPLC Grade)

-

Water (HPLC Grade)

-

pH meter, volumetric flasks, pipettes

-

Photostability chamber, oven

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of 3-Chlorocinnamaldehyde at 1 mg/mL in methanol.

-

Acid Degradation: Mix 5 mL of the stock solution with 5 mL of 0.1 N HCl. Keep at room temperature for 24 hours. Withdraw samples at appropriate time points, neutralize with 0.1 N NaOH, and dilute with mobile phase for analysis.

-

Base Degradation: Mix 5 mL of the stock solution with 5 mL of 0.1 N NaOH. Keep at room temperature for 8 hours. Withdraw samples, neutralize with 0.1 N HCl, and dilute for analysis.

-

Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 3% H₂O₂. Keep at room temperature for 6 hours. Withdraw samples and dilute for analysis.

-

Photolytic Degradation: Expose 10 mL of the stock solution in a quartz cuvette to UV light in a photostability chamber. Keep a control sample wrapped in aluminum foil. Analyze both samples after 48 hours.

-

Thermal Degradation: Place a known quantity of solid 3-Chlorocinnamaldehyde in an oven at 80°C for 72 hours. Dissolve the stressed solid in methanol for analysis.

-

Analysis: Analyze all samples using a validated stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating RP-HPLC Method

Objective: To separate 3-Chlorocinnamaldehyde from its degradation products.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a Photodiode Array (PDA) or UV detector.[10][12]

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of Acetonitrile and 0.1% Phosphoric Acid in Water.

-

Initial Conditions: 40% Acetonitrile, 60% Acidified Water.

-

Gradient: Linearly increase to 90% Acetonitrile over 20 minutes.

-

Hold: Hold at 90% Acetonitrile for 5 minutes.

-

Re-equilibration: Return to initial conditions and equilibrate for 5 minutes.

-

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 248 nm.[12]

-

Injection Volume: 10 µL.

-

Column Temperature: 30°C.

Procedure:

-

Prepare all solutions (stressed samples and controls) as described in Protocol 1.

-

Filter samples through a 0.45 µm syringe filter before injection.

-

Run the HPLC analysis according to the conditions above.

-

Assess the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

-

Validate the method for specificity by ensuring that the degradation product peaks are well-resolved from the parent peak. Peak purity analysis using a PDA detector is recommended.

Workflow for Stability Analysis

The entire process from stress testing to analysis follows a logical flow.

Caption: Workflow for forced degradation and stability analysis.

Conclusion

3-Chlorocinnamaldehyde is a molecule of significant synthetic utility. Its stability profile is dictated by the reactivity of its α,β-unsaturated aldehyde system. The compound is particularly susceptible to oxidative degradation , leading to the formation of 3-Chlorocinnamic acid. It also shows moderate degradation under basic and photolytic conditions, while being relatively stable to acidic and thermal stress. A well-designed, validated, stability-indicating HPLC method is crucial for monitoring its purity and the formation of any degradation products during manufacturing, storage, and formulation. Further characterization of degradation products using mass spectrometry and NMR is essential for a complete understanding of its degradation pathways and for ensuring the safety of its final applications.

References

-

ResearchGate. (n.d.). Brief summary of various metabolic pathways for the degradation of 3CBA.... Retrieved from [Link]

-

ResearchGate. (n.d.). Summary of results of forced degradation studies. Retrieved from [Link]

-

ScienceDirect. (2012). Forced degradation and impurity profiling. Retrieved from [Link]

-

IJRPR. (n.d.). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. Retrieved from [Link]

-

R Discovery. (n.d.). Forced Degradation Studies Research Articles. Retrieved from [Link]

-

PharmTech. (2021). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved from [Link]

-

MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]

-

ResearchGate. (2017). Degradation Pathway. Retrieved from [Link]

-

MDPI. (2022). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Retrieved from [Link]

-

NIH National Center for Biotechnology Information. (2020). Characteristics and hazards of the cinnamaldehyde oxidation process. Retrieved from [Link]

-

NIH National Center for Biotechnology Information. (1995). Degradation of Chloroaromatics: Purification and Characterization of a Novel Type of Chlorocatechol 2,3-Dioxygenase of Pseudomonas putida GJ31. Retrieved from [Link]

-

PubChem. (n.d.). 3-Chloro-3-phenyl-2-propenal. Retrieved from [Link]

-

Wikipedia. (n.d.). Pinnick oxidation. Retrieved from [Link]

Sources

- 1. Buy 3-CHLOROCINNAMALDEHYDE [smolecule.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. library.dphen1.com [library.dphen1.com]

- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 5. 3-Chloro-3-phenyl-2-propenal | C9H7ClO | CID 38389 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ajpsonline.com [ajpsonline.com]

- 7. researchgate.net [researchgate.net]

- 8. Pinnick oxidation - Wikipedia [en.wikipedia.org]

- 9. Characteristics and hazards of the cinnamaldehyde oxidation process - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Degradation of Chloroaromatics: Purification and Characterization of a Novel Type of Chlorocatechol 2,3-Dioxygenase of Pseudomonas putida GJ31 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

A Technical Guide to the Physical Properties of 3-Chlorocinnamaldehyde Isomers

Section 1: Introduction

3-Chlorocinnamaldehyde, a halogenated derivative of the naturally occurring flavorant cinnamaldehyde, is a molecule of significant interest in synthetic chemistry and drug discovery. Its utility as a versatile intermediate stems from its reactive aldehyde functionality, a conjugated π-system, and a substituted phenyl ring. Like its parent compound, 3-chlorocinnamaldehyde exists as geometric isomers, specifically the (E) and (Z) forms, arising from the restricted rotation around the carbon-carbon double bond.

For researchers, scientists, and drug development professionals, a thorough understanding of the distinct physical properties of these isomers is not merely academic. It is fundamental to their practical application. These properties—including melting and boiling points, solubility, and spectroscopic signatures—govern critical processes such as reaction monitoring, purification, formulation, and the prediction of pharmacokinetic behavior. This guide provides an in-depth analysis of these properties, offering both a theoretical framework and practical, field-proven protocols for their determination. The narrative emphasizes the causality behind experimental choices, ensuring that each protocol is a self-validating system for robust and reproducible characterization.

Section 2: Isomeric Structures and Stereochemistry

The defining structural feature of 3-chlorocinnamaldehyde is the geometry at the α,β-unsaturated double bond. The (E) isomer (entgegen, German for "opposite") has the phenyl ring and the aldehyde group on opposite sides of the double bond, resulting in a more linear, or trans, configuration. Conversely, the (Z) isomer (zusammen, German for "together") has these groups on the same side, leading to a cis configuration. This seemingly subtle difference in spatial arrangement has profound implications for the molecule's physical properties, particularly its crystal lattice packing and its interaction with solvents and analytical instruments.

Caption: Decision workflow for the definitive identification of 3-chlorocinnamaldehyde isomers.

Section 7: Conclusion

The (E) and (Z) isomers of 3-chlorocinnamaldehyde, while chemically similar, possess distinct physical properties that are critical for their identification, purification, and application. Thermal analysis and solubility studies provide essential preliminary data and are invaluable for assessing purity. However, spectroscopic techniques, particularly the measurement of the vinyl proton coupling constant via ¹H NMR spectroscopy, offer an unambiguous and definitive method for assigning the correct geometric configuration. The integrated application of the protocols and workflows detailed in this guide empowers researchers to characterize these important chemical entities with confidence and scientific rigor, paving the way for their successful use in further research and development.

Section 8: References

-

Liptaj, T., Remko, M., & Polcin, J. (1980). Analysis of 1H-NMR spectra of cinnamaldehyde type model substances of lignin. Collection of Czechoslovak Chemical Communications, 45(2), 330-334.

-

Zinn, S., Betz, T., Medcraft, C., & Schnell, M. (2015). Structure determination of trans-cinnamaldehyde by broadband microwave spectroscopy. Physical Chemistry Chemical Physics, 17(24), 15956-15961.

-

Rind, F. M. A., et al. (2011). Spectrophotometric Determination of Cinnamaldehyde from Crude Drugs and Herbal Preparations. Asian Journal of Chemistry, 23(2), 631-635.

-

Rind, F. M. A., Memon, A. H., Almani, F., Laghari, M. G. H., Mughal, U. R., Maheshwari, M. L., & Khuhawar, M. Y. (2011). Spectrophotometric Determination of Cinnamaldehyde from Crude Drugs and Herbal Preparations. Asian Publication Corporation.

-

LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Chemistry LibreTexts.

Sources

An In-depth Technical Guide to the Synthesis of 3-Chlorocinnamaldehyde via Electrophilic Aromatic Substitution

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-chlorocinnamaldehyde, a valuable intermediate in the development of pharmaceuticals and other fine chemicals. The core of this guide focuses on the application of electrophilic aromatic substitution (EAS) for the regioselective chlorination of cinnamaldehyde. We will delve into the mechanistic underpinnings of this reaction, provide a detailed experimental protocol, and discuss critical parameters for process optimization and characterization of the final product. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction: The Strategic Importance of 3-Chlorocinnamaldehyde

3-Chlorocinnamaldehyde is a versatile bifunctional molecule, incorporating both a reactive α,β-unsaturated aldehyde and a chlorinated aromatic ring. This unique combination of functional groups makes it a sought-after building block in organic synthesis. The presence of the chlorine atom at the meta position of the phenyl ring significantly influences the molecule's electronic properties and provides a handle for further chemical modifications, such as cross-coupling reactions. Its derivatives have shown promise in various therapeutic areas, underscoring the need for a robust and well-understood synthetic route.

Electrophilic aromatic substitution stands as a cornerstone of synthetic organic chemistry for the functionalization of aromatic rings. This guide will specifically explore the direct chlorination of cinnamaldehyde as a practical and efficient method for the synthesis of its 3-chloro derivative.

Mechanistic Insights: Directing Effects in the Chlorination of Cinnamaldehyde

The regiochemical outcome of the electrophilic chlorination of cinnamaldehyde is governed by the electronic properties of the substituent already present on the benzene ring, in this case, the cinnamaldehyde moiety (-CH=CH-CHO). This substituent is a composite of a vinyl group (-CH=CH-) and an aldehyde group (-CHO), which exert competing electronic effects.

The aldehyde group is a moderately deactivating group and a meta-director.[1][2] Its electron-withdrawing nature, both through inductive effects and resonance, decreases the electron density of the aromatic ring, making it less susceptible to electrophilic attack compared to benzene. The deactivation is more pronounced at the ortho and para positions due to resonance structures that place a partial positive charge on these carbons.

Conversely, the vinyl group can be weakly activating and ortho-, para-directing due to its ability to donate electron density to the ring through resonance. However, in the case of cinnamaldehyde, the strong deactivating effect of the conjugated aldehyde group dominates, leading to the preferential substitution at the meta position.

The electrophilic chlorination of an aromatic ring is typically facilitated by a Lewis acid catalyst, such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃), which polarizes the Cl-Cl bond, generating a more potent electrophile (Cl⁺). However, strong protic acids like chlorosulfonic acid can also serve as both the chlorinating agent and the catalyst.

The accepted mechanism for electrophilic aromatic substitution proceeds in two main steps:[3][4]

-

Formation of the σ-complex (arenium ion): The π-electron system of the aromatic ring attacks the electrophile (in this case, a polarized chlorine species), forming a resonance-stabilized carbocation known as a σ-complex or arenium ion.

-

Deprotonation: A weak base removes a proton from the carbon atom bearing the new substituent, restoring the aromaticity of the ring.

Diagram of the Electrophilic Aromatic Substitution Mechanism for the Synthesis of 3-Chlorocinnamaldehyde

Caption: Mechanism of Electrophilic Aromatic Substitution for 3-Chlorocinnamaldehyde Synthesis.

Experimental Protocol: Synthesis of 3-Chlorocinnamaldehyde using Chlorosulfonic Acid

This protocol details a laboratory-scale synthesis of 3-chlorocinnamaldehyde from cinnamaldehyde using chlorosulfonic acid.[5]

3.1. Materials and Reagents

| Reagent/Material | Grade | Supplier |

| Cinnamaldehyde | Reagent | Sigma-Aldrich |

| Chlorosulfonic acid | Reagent | Sigma-Aldrich |

| Dichloromethane (DCM) | Anhydrous | Fisher Scientific |

| Sodium bicarbonate | Reagent | J.T. Baker |

| Anhydrous sodium sulfate | Reagent | EMD Millipore |

| Diethyl ether | Reagent | VWR |

| Hexane | Reagent | VWR |

3.2. Equipment

-

Three-necked round-bottom flask

-

Dropping funnel

-

Magnetic stirrer with stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for extraction and filtration

-

Fume hood

3.3. Step-by-Step Procedure

-

Reaction Setup: In a fume hood, equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Place the flask in an ice bath.

-

Reagent Charging: Charge the flask with cinnamaldehyde (1.0 eq) and anhydrous dichloromethane (DCM) as the solvent.

-

Addition of Chlorosulfonic Acid: Slowly add chlorosulfonic acid (1.1 eq) dropwise to the stirred solution via the dropping funnel over a period of 30-60 minutes, maintaining the internal temperature below 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Quenching: Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and a saturated solution of sodium bicarbonate. Stir until the effervescence ceases.

-

Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL). Combine the organic layers.

-

Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Characterization of 3-Chlorocinnamaldehyde

The successful synthesis of 3-chlorocinnamaldehyde can be confirmed through various spectroscopic techniques.

Table 1: Spectroscopic Data for 3-Chlorocinnamaldehyde

| Technique | Expected Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ 9.7 (d, 1H, J=7.6 Hz, CHO), 7.4-7.6 (m, 4H, Ar-H), 6.7 (dd, 1H, J=16.0, 7.6 Hz, =CH-CHO), 6.4 (d, 1H, J=16.0 Hz, Ar-CH=) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 193.5 (CHO), 152.0 (Ar-CH=), 135.0 (C-Cl), 134.5 (Ar-C), 130.5 (Ar-CH), 128.0 (Ar-CH), 127.0 (Ar-CH), 126.5 (=CH-CHO) |

| IR (KBr, cm⁻¹) | ~3050 (Ar-H stretch), ~2820, 2730 (aldehyde C-H stretch), ~1680 (C=O stretch), ~1625 (C=C stretch), ~800 (Ar-H bend) |

| Mass Spec. (EI) | m/z (%) 166 (M⁺), 131 (M⁺ - Cl), 103, 77 |

Challenges and Optimization Strategies

Several challenges may be encountered during the synthesis of 3-chlorocinnamaldehyde, along with strategies for their mitigation.

-

Side Reactions: The primary side reaction is the potential for chlorination to occur at the α,β-unsaturated double bond.[5] This can be minimized by maintaining a low reaction temperature and using a stoichiometric amount of the chlorinating agent. Polysubstitution on the aromatic ring is also a possibility, though less likely under controlled conditions due to the deactivating nature of the substituent.

-

Purification: The separation of 3-chlorocinnamaldehyde from unreacted starting material and side products can be challenging due to their similar polarities. Careful column chromatography is often necessary. An alternative purification method for aldehydes involves the formation of a water-soluble bisulfite adduct.[6] The aldehyde can be regenerated from the adduct by treatment with acid or base.

-

Yield Optimization: The yield of the reaction can be optimized by carefully controlling the reaction temperature, the rate of addition of the chlorinating agent, and the reaction time.

Diagram of the Synthesis Workflow and Potential Side Reactions

Caption: Workflow for the Synthesis and Purification of 3-Chlorocinnamaldehyde.

Conclusion

The synthesis of 3-chlorocinnamaldehyde via electrophilic aromatic substitution is a practical and scalable method for accessing this important chemical intermediate. A thorough understanding of the reaction mechanism, particularly the directing effects of the cinnamaldehyde substituent, is crucial for achieving the desired regioselectivity. Careful control of reaction conditions and appropriate purification techniques are essential for obtaining a high yield of the pure product. This guide provides a solid foundation for researchers and scientists to successfully synthesize and utilize 3-chlorocinnamaldehyde in their drug discovery and development endeavors.

References

-

Wikipedia. (2023). Electrophilic aromatic directing groups. Retrieved from [Link]

-

Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]

-

LibreTexts Chemistry. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Retrieved from [Link]

-

Master Organic Chemistry. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Retrieved from [Link]

-

NIST WebBook. (n.d.). α-Chlorocinnamaldehyde. Retrieved from [Link]

-

Journal of the Chemical Society B: Physical Organic. (1969). Chlorination of αβ-unsaturated carbonyl compounds. Part IV. Kinetics and mechanism of the uncatalysed and hydrogen chloride catalysed chlorination of trans-cinnamaldehyde in acetic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Sulfanilyl chloride, N-acetyl-. Retrieved from [Link]

Sources

- 1. reactions involving chlorine: Topics by Science.gov [science.gov]

- 2. forskning.ruc.dk [forskning.ruc.dk]

- 3. researchgate.net [researchgate.net]

- 4. m.youtube.com [m.youtube.com]

- 5. Chlorination of αβ-unsaturated carbonyl compounds. Part IV. Kinetics and mechanism of the uncatalysed and hydrogen chloride catalysed chlorination of trans-cinnamaldehyde in acetic acid - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

Handling and storage precautions for 3-Chlorocinnamaldehyde

An In-Depth Technical Guide to the Safe Handling and Storage of 3-Chlorocinnamaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding 3-Chlorocinnamaldehyde

3-Chlorocinnamaldehyde (C₉H₇ClO) is an aromatic aldehyde with significant utility in organic synthesis and drug discovery.[1] Its structure, featuring a chlorinated phenyl group attached to a cinnamaldehyde backbone, provides a versatile scaffold for creating complex molecules. This compound serves as a key electrophilic component in multicomponent reactions and has demonstrated notable biological activities, including the inhibition of mushroom tyrosinase and potential applications in enhancing the efficacy of cancer therapies.[1]